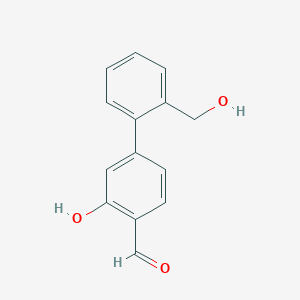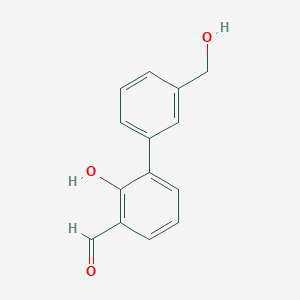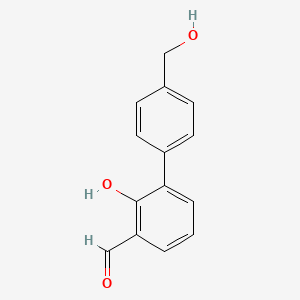
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% (2F5HMPP) is a phenolic compound with a wide range of applications in various scientific fields. It is a versatile compound that has been studied for its ability to synthesize, its applications in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential for future directions.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it has been suggested that the compound acts as a Lewis acid, which is able to form a complex with the substrate. This complex is then able to undergo a reaction with the substrate, leading to the formation of the desired product. Additionally, it has been suggested that the compound is able to form a complex with the substrate, which is then able to undergo a reaction with the substrate, leading to the formation of the desired product.
Biochemical and Physiological Effects
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as anti-tumor activity. Additionally, it has been found to possess antimicrobial activity and to be a potential inhibitor of the enzyme cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is a versatile compound that has several advantages for lab experiments. It is a readily available and relatively inexpensive compound that can be easily synthesized. Additionally, it is a stable compound that is not prone to degradation. However, there are some limitations to its use in lab experiments. It is a relatively reactive compound that can be hazardous to handle and may require special safety precautions. Additionally, it is a relatively low-solubility compound that can be difficult to handle in aqueous solutions.
Direcciones Futuras
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% has potential for future directions in a variety of scientific fields. It has potential for use in the synthesis of polymers, organic semiconductors, pharmaceuticals, dyes, catalysts, and other organic compounds. Additionally, it has potential for use in the synthesis of nanoparticles and nanomaterials, as well as in the synthesis of polymeric materials for drug delivery. Finally, it has potential for use in the development of new drugs, in the development of new materials, and in the development of new technologies.
Métodos De Síntesis
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is synthesized through the condensation of 5-hydroxy-3-methylphenol and formaldehyde. This reaction takes place in the presence of a strong base such as sodium hydroxide. The reaction is exothermic and the product is formed in high yields. The product is then purified by recrystallization and the purity is determined by thin layer chromatography.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the production of organic semiconductors, and in the synthesis of pharmaceuticals. It is also used in the synthesis of dyes, catalysts, and other organic compounds. Additionally, it has been used in the synthesis of nanoparticles and nanomaterials, as well as in the synthesis of polymeric materials for drug delivery.
Propiedades
IUPAC Name |
2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFIJONCGKDYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685074 |
Source


|
| Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261965-70-1 |
Source


|
| Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














